molecular formula C16H15BrN2O2 B5581023 3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

Cat. No.: B5581023
M. Wt: 347.21 g/mol
InChI Key: GBMBYVYGDFCOAL-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring substituted with a bromine atom and a phenyl ring substituted with a tert-butyl group. The oxadiazole ring is a five-membered ring containing oxygen and nitrogen atoms. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 4-tert-butylbenzoyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-substituted derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the tert-butyl group on the phenyl ring.

    3-(5-Chlorofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine.

    3-(5-Bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group on the phenyl ring and the bromine atom on the furan ring may confer unique chemical and biological properties to 3-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-16(2,3)11-6-4-10(5-7-11)15-18-14(19-21-15)12-8-9-13(17)20-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMBYVYGDFCOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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